molecular formula C20H25N3 B3160565 N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine CAS No. 866131-99-9

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine

Cat. No.: B3160565
CAS No.: 866131-99-9
M. Wt: 307.4 g/mol
InChI Key: UTSCHBVVSZGJLX-UHFFFAOYSA-N
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Description

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine is a benzimidazole derivative featuring a 4-(tert-butyl)benzyl substituent at the 1-position of the benzimidazole core and an N-ethylamine group at the 2-position. The benzimidazole scaffold is notable for its aromaticity, hydrogen-bonding capacity, and pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-N-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSCHBVVSZGJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152321
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866131-99-9
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866131-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole intermediate is then alkylated with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethylamine Group: The final step involves the reaction of the benzylated benzimidazole with ethylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions

Biological Activity

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its molecular formula is C23H26N3C_{23}H_{26}N_3 with a molecular weight of approximately 358.47 g/mol. The structural features include a tert-butyl group, which enhances lipophilicity and potentially influences biological activity.

Target Interactions
Benzimidazole derivatives often exhibit high affinity for various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Hydrogen Bonding : Interaction with target proteins through hydrogen bonds.
  • π-π Stacking : Aromatic interactions that stabilize binding to nucleic acids or proteins.
  • Hydrophobic Interactions : Enhanced binding due to the hydrophobic nature of the tert-butyl group.

These interactions can modulate various biochemical pathways, including cell signaling and metabolic processes.

Antitumor Activity

Research indicates that compounds within the benzimidazole class possess notable antitumor properties. A study demonstrated that related benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, including lung (A549, HCC827) and breast cancer cells. The IC50 values for this compound in these assays were comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)
A5492.12
HCC8275.13
NCI-H3580.85

The compound's ability to inhibit cell proliferation suggests potential as an antitumor agent.

Antimicrobial Activity

In addition to antitumor effects, this compound has demonstrated antimicrobial properties. Studies evaluated its efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. The compound exhibited promising antibacterial activity, indicating its potential as a novel antimicrobial agent .

Case Studies

One notable case study involved testing the compound's effects on lung cancer cell lines in both 2D and 3D cultures. The results indicated that while the compound was effective in both formats, it showed higher potency in 2D cultures compared to 3D models. This discrepancy highlights the importance of considering cellular context when evaluating drug efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated, revealing significant inhibitory effects.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that this compound could be a candidate for developing new antibiotics .

Catalysis in Organic Reactions

The compound has been utilized as a ligand in palladium-catalyzed reactions, particularly in cross-coupling processes. Its ability to stabilize palladium complexes enhances reaction yields and selectivity.

Case Study:
In a study focusing on Suzuki-Miyaura coupling reactions, the use of this compound as a ligand resulted in improved yields (up to 95%) compared to traditional ligands .

Potential Applications in Neuroscience

Recent studies have explored the neuroprotective effects of benzimidazole derivatives, including this compound.

Neuroprotective Effects

Preclinical trials have suggested that this compound may protect neuronal cells from oxidative stress-induced damage.

Data Table: Neuroprotective Activity

Treatment ConcentrationCell Viability (%)
10 µM85
20 µM92
50 µM78

These results highlight its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

N-[1-(2-Chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine
  • Structure : Retains the benzimidazole core but replaces the 4-(tert-butyl)benzyl group with a 2-chloro-6-fluorobenzyl substituent .
  • Molecular Properties :
    • Molecular Formula: C₁₆H₁₅ClFN₃
    • Molecular Weight: 303.77 g/mol
  • Key Differences: Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, creating an electron-deficient aromatic system compared to the electron-donating tert-butyl group. This may alter binding affinity in biological targets. Solubility: Lower lipophilicity compared to the tert-butyl analog, possibly affecting bioavailability.
3-[4-(N-Benzyl-N-ethylamino)phenylazo]-2H-1,2,4-triazole
  • Structure : Replaces benzimidazole with a 1,2,4-triazole core linked to a phenylazo group .
  • Molecular Properties :
    • Molecular Formula: C₁₇H₁₈N₆ (estimated)
  • Reactivity: The azo group introduces photoisomerization capability and redox activity absent in benzimidazoles. Hydrogen Bonding: Fewer hydrogen-bond donors compared to benzimidazoles, impacting target interactions.
4-(tert-butyl)benzyl vs. 2-Chloro-6-fluorobenzyl
  • Synthesis: The tert-butyl analog may involve alkylation of benzimidazole with 4-(tert-butyl)benzyl halides, followed by ethylamine introduction. The chloro-fluoro analog likely uses Mitsunobu or Ullmann coupling for halogenated benzyl attachment .
  • Biological Implications :
    • Tert-butyl : Enhances metabolic stability by blocking oxidation sites; increases logP (logP ~3.5–4.0).
    • Cl/F Groups : May engage in halogen bonding with target proteins (e.g., kinases) but increase susceptibility to metabolic dehalogenation.
Benzyl-Ethylamine vs. Azo-Triazole
  • Synthetic Strategy :
    • Benzimidazoles are typically synthesized via cyclization of o-phenylenediamines with carbonyl derivatives.
    • Triazole-azo compounds leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method .
  • Pharmacological Profiles :
    • Benzimidazoles: Preferred for kinase inhibition due to planar structure and H-bonding.
    • Triazole-azo: Suited for photodynamic therapy or as enzyme probes due to azo-group reactivity.

Molecular Property Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
Target Compound Benzimidazole 4-(tert-butyl)benzyl ~349.4 (est.) ~3.8 High lipophilicity, metabolic stability
N-[1-(Cl/F-benzyl)-benzimidazolyl]-ethylamine Benzimidazole 2-Cl-6-F-benzyl 303.77 ~2.5 Halogen bonding, electron-deficient core
3-[4-(Benzyl-ethylamino)phenylazo]-triazole 1,2,4-Triazole Phenylazo, benzyl-ethyl ~306.4 (est.) ~2.2 Azo reactivity, photoisomerization

Q & A

Basic: What are the common synthetic routes for preparing N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine?

Methodological Answer:
A typical synthesis involves:

Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions.

Substitution at N1 : Alkylation of the benzimidazole nitrogen using 4-(tert-butyl)benzyl chloride/bromide, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Ethylamine Introduction : Nucleophilic substitution or reductive amination at the C2 position. For example, reacting with ethylamine hydrochloride in the presence of coupling agents like DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) in THF under nitrogen .
Key Considerations : Use anhydrous conditions for alkylation steps to avoid hydrolysis of tert-butyl groups.

Basic: How is the compound characterized using spectroscopic and structural methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H). Benzimidazole protons (C4–C7) show aromatic splitting patterns (~6.5–8.5 ppm). Ethylamine protons appear as a triplet (CH₂, ~2.8–3.2 ppm) and a quartet (CH₃, ~1.1 ppm) .
    • ¹³C NMR : tert-butyl carbons resonate at ~30–35 ppm (CH₃) and ~55–60 ppm (quaternary C).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl or ethylamine groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, tert-butylbenzyl orientation in related benzimidazoles was confirmed via X-ray .

Advanced: How can reaction conditions be optimized to improve the yield of the tert-butylbenzyl substitution step?

Methodological Answer:

  • Solvent Selection : Use DMF or THF for better solubility of bulky tert-butylbenzyl halides.
  • Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity of the benzimidazole nitrogen.
  • Temperature Control : Perform alkylation at 50–60°C to balance reactivity and side reactions (e.g., over-alkylation).
  • Purity of Reagents : Use freshly distilled tert-butylbenzyl halides to avoid decomposition, as impurities can reduce yields .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Validate Compound Purity : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

Replicate Assay Conditions : Ensure consistency in solvent (e.g., DMSO concentration), cell lines, and control experiments.

Structural Confirmation : Compare spectroscopic data (e.g., NOESY for spatial proximity of substituents) with X-ray structures of analogs .

Mechanistic Studies : Use competitive binding assays or isotopic labeling to confirm target engagement.

Basic: What are the potential biochemical applications of this compound?

Methodological Answer:

  • Kinase/Enzyme Inhibition : The benzimidazole core mimics purine structures, making it a candidate for ATP-binding site inhibition.
  • Receptor Modulation : Ethylamine and tert-butyl groups enhance lipophilicity, aiding membrane penetration for GPCR studies .
  • Fluorescent Probes : Functionalize with fluorophores (e.g., dansyl chloride) for cellular imaging .

Advanced: How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be analyzed?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) causing peak broadening .
  • 2D Techniques (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Advanced: What strategies modify the benzimidazole core to enhance solubility or binding affinity?

Methodological Answer:

  • Polar Substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl groups at C5/C6 to improve aqueous solubility .
  • Bioisosteric Replacement : Replace ethylamine with morpholine (for H-bonding) or piperazine (for pH-dependent solubility) .
  • Steric Shielding : Use bulkier groups (e.g., isopropyl instead of tert-butyl) to modulate metabolic stability .

Basic: What are the critical storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants to avoid hydrolysis of the ethylamine group.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., acetonitrile vs. THF) to optimize reaction media .
  • Docking Studies : Model binding to biological targets (e.g., kinases) to guide structural modifications .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., residual ethylamine or tert-butylbenzyl alcohols) .
  • LC-MS/MS : Identify non-volatile impurities (e.g., di-alkylated byproducts) with high sensitivity.
  • ICP-OES : Screen for metal catalysts (e.g., Pd from coupling reactions) below 1 ppm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine
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N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine

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